An In-depth Technical Guide to 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one: A Key Intermediate in Selective Estrogen Receptor Modulator (SERM) Synthesis
An In-depth Technical Guide to 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one: A Key Intermediate in Selective Estrogen Receptor Modulator (SERM) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical sciences, the synthesis of active pharmaceutical ingredients (APIs) often relies on a series of meticulously planned chemical transformations. Central to these synthetic pathways are key intermediates, molecules that represent crucial stepping stones towards the final therapeutic agent. 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one, with the CAS number 103628-22-4, is a prime example of such a pivotal intermediate. While not a therapeutic agent itself, this butyrophenone derivative is integral to the synthesis of Tamoxifen and its active metabolites, such as Endoxifen, which are cornerstone therapies in the treatment and prevention of estrogen receptor-positive breast cancer.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, characterization, and strategic importance of this compound, offering field-proven insights for researchers and professionals in drug development.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective use and handling in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 103628-22-4 | [4] |
| Molecular Formula | C₁₈H₁₉ClO₂ | [4] |
| Molecular Weight | 302.80 g/mol | [4] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 60-63 °C | [5] |
| Boiling Point | 445.3 °C at 760 mmHg | [5] |
| Purity | Typically ≥95% | [6] |
| Solubility | Soluble in organic solvents such as chloroform and hexanes; insoluble in water. |
Safety Profile:
As with any chemical intermediate, proper handling and safety precautions are paramount. The following hazard and precautionary statements are associated with this compound:
-
Hazard Codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[6]
-
Precautionary Codes: P261, P264, P270, P271, P280, P301+P312+P330, P302+P352+P312, P304+P340+P312, P363, P402+P404, P501[6]
-
Signal Word: Warning[6]
It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood.
Synthesis of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one
The most logical and industrially relevant synthetic route to 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one is through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the formation of the ketone by reacting an aromatic ring with an acyl halide in the presence of a Lewis acid catalyst.
Conceptual Synthesis Pathway
The synthesis can be conceptually broken down into two main stages: the preparation of the acylating agent, 2-phenylbutanoyl chloride, and the subsequent Friedel-Crafts acylation with 1-(2-chloroethoxy)benzene.
Caption: Overall synthetic strategy for the target compound.
Detailed Experimental Protocols
Part 1: Synthesis of 2-Phenylbutanoyl Chloride
The conversion of a carboxylic acid to its corresponding acyl chloride is a standard and efficient transformation, often accomplished using thionyl chloride (SOCl₂).
Protocol:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts), place 2-phenylbutanoic acid (1.0 eq.).
-
Reagent Addition: Add thionyl chloride (1.2-1.5 eq.) to the flask, either neat or in an inert solvent such as dichloromethane (DCM).
-
Reaction Conditions: Stir the mixture at room temperature for 1-2 hours, then gently heat to reflux (approximately 40-50 °C) for an additional 2-3 hours to ensure complete conversion. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Work-up and Isolation: After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure. The crude 2-phenylbutanoyl chloride is often of sufficient purity for the subsequent Friedel-Crafts reaction. If higher purity is required, distillation under reduced pressure can be performed.[7]
Part 2: Friedel-Crafts Acylation
This step involves the reaction of the prepared 2-phenylbutanoyl chloride with 1-(2-chloroethoxy)benzene using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask fitted with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1-1.3 eq.) and an inert solvent such as dichloromethane (DCM) or dichloroethane (DCE). Cool the suspension to 0-5 °C in an ice bath.
-
Formation of Acylium Ion: Dissolve 2-phenylbutanoyl chloride (1.0 eq.) in the chosen inert solvent and add it dropwise to the stirred AlCl₃ suspension. Allow the mixture to stir at low temperature for 15-30 minutes to facilitate the formation of the acylium ion electrophile.[8][9][10][11]
-
Acylation Reaction: Add 1-(2-chloroethoxy)benzene (1.0 eq.), dissolved in the same solvent, dropwise to the reaction mixture, maintaining the temperature below 10 °C. The rate of addition should be controlled to manage the exothermic nature of the reaction.[8][12]
-
Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for several hours (typically 2-6 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Quenching and Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional solvent (e.g., DCM).
-
Washing and Drying: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: After filtering off the drying agent, concentrate the solvent under reduced pressure to yield the crude product. Purify the crude 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent such as ethanol or isopropanol to obtain a white to off-white solid.[8]
Analytical Characterization and Quality Control
Ensuring the identity, purity, and quality of the synthesized intermediate is a critical step in any drug development process. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Analysis (NMR)
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
~0.9 ppm (triplet, 3H): Methyl protons of the butyl chain (-CH₂CH₃).
-
~1.8-2.2 ppm (multiplet, 2H): Methylene protons of the ethyl group (-CH₂CH₃).
-
~3.8 ppm (triplet, 2H): Methylene protons adjacent to the chlorine atom (-OCH₂CH₂Cl).
-
~4.2 ppm (triplet, 2H): Methylene protons adjacent to the ether oxygen (-OCH₂CH₂Cl).
-
~4.5 ppm (triplet, 1H): Methine proton alpha to the carbonyl and phenyl group (-CH(Ph)-).
-
~6.9 ppm (doublet, 2H): Aromatic protons ortho to the chloroethoxy group.
-
~7.2-7.4 ppm (multiplet, 5H): Aromatic protons of the unsubstituted phenyl ring.
-
~7.9 ppm (doublet, 2H): Aromatic protons ortho to the carbonyl group.
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
-
~12 ppm: Methyl carbon (-CH₂CH₃).
-
~26 ppm: Methylene carbon of the ethyl group (-CH₂CH₃).
-
~42 ppm: Methylene carbon adjacent to chlorine (-OCH₂CH₂Cl).
-
~55 ppm: Methine carbon (-CH(Ph)-).
-
~68 ppm: Methylene carbon adjacent to the ether oxygen (-OCH₂CH₂Cl).
-
~114 ppm: Aromatic carbons ortho to the ether linkage.
-
~127-132 ppm: Aromatic carbons of both phenyl rings.
-
~163 ppm: Aromatic carbon bearing the ether linkage.
-
~200 ppm: Carbonyl carbon (C=O).
These predicted values serve as a guide for structural confirmation of the synthesized product.[7]
Chromatographic Purity Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical intermediates. A reverse-phase HPLC (RP-HPLC) method is well-suited for this non-polar compound.
Exemplary HPLC Method:
| Parameter | Condition | Rationale |
| HPLC System | Standard system with UV detector | Widely available and suitable for chromophoric compounds. |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for non-polar analytes. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (55:45 v/v) | A common mobile phase for Tamoxifen and related compounds, offering good peak shape and resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate providing a balance between analysis time and resolution. |
| Column Temp. | 35 °C | Ensures reproducible retention times and can improve peak symmetry. |
| Detection | UV at 256 nm | A wavelength where the aromatic ketone system exhibits strong absorbance. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
Protocol:
-
Standard Preparation: Prepare a stock solution of the reference standard of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one in the mobile phase. Create a series of dilutions to establish a calibration curve.
-
Sample Preparation: Accurately weigh a sample of the synthesized product and dissolve it in the mobile phase to a known concentration that falls within the range of the calibration curve.
-
Analysis: Inject the standard solutions and the sample solution onto the equilibrated HPLC system.
-
Quantification: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method) or by quantifying against the calibration curve. The retention time should match that of the reference standard.
This method, adapted from established protocols for Tamoxifen analysis, provides a robust framework for quality control.[1][13][14][15]
Caption: A typical workflow for HPLC purity analysis.
Role in the Synthesis of Tamoxifen Metabolites
The primary significance of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one lies in its role as a precursor to Endoxifen, a key active metabolite of Tamoxifen. The chloroethoxy group serves as a masked or protected form of the side chain that is ultimately responsible for the drug's interaction with the estrogen receptor.
The synthetic utility of this intermediate is demonstrated in its conversion to the final drug molecule. This typically involves two key transformations:
-
Grignard Reaction: The ketone carbonyl group is reacted with a Grignard reagent, such as phenylmagnesium bromide, to introduce the third phenyl group, forming a tertiary alcohol.
-
Dehydration and Amination: The tertiary alcohol is then dehydrated to form a mixture of geometric isomers (E and Z) of the triphenylethylene core. The chloroethoxy side chain is subsequently reacted with an amine (e.g., methylamine for Endoxifen synthesis) to install the final functional group. The desired Z-isomer, which has higher biological activity, is then isolated.
Caption: Synthetic pathway from the intermediate to (Z)-Endoxifen.
This sequence highlights the strategic importance of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one, as its structure contains the essential carbon framework and a modifiable side chain necessary for the efficient construction of the final SERM.
Conclusion
1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one is a non-prepossessing molecule that plays a vital, behind-the-scenes role in the production of life-saving medicines. For researchers and professionals in drug development, a comprehensive understanding of its synthesis via Friedel-Crafts acylation, its analytical characterization, and its strategic application in building complex molecules like Endoxifen is essential. The protocols and insights provided in this guide are intended to support the scientific community in the continued development and optimization of synthetic routes for this and other critical pharmaceutical agents. The mastery of such intermediates is, in essence, the mastery of efficient and effective drug manufacturing.
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Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods. (2015). Anticancer Research. Available at: [Link]
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Najan, A. A., & Chakraborty, A. K. (2024). “Bio-Analytical Method Development and Validation for The Estimation of Tamoxifen in Plasma by Using RP-HPLCMethod”. Frontiers in Health Informatics, 13(8). Available at: [Link]
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QbD-Driven Development and Validation of a HPLC Method for Estimation of Tamoxifen Citrate with Improved Performance. (2018). Journal of Chromatographic Science. Oxford Academic. Available at: [Link]
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Friedel Crafts Alkylation and Acylation | Organic Chemistry. (2021, March 4). YouTube. Available at: [Link]
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